6-Oxo-1,2-diazinane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxo-1,2-diazinane-4-carboxylic acid is a heterocyclic compound with the molecular formula C5H8N2O3 and a molecular weight of 144.13 g/mol It is characterized by a six-membered ring containing two nitrogen atoms and one ketone group, along with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-1,2-diazinane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a keto acid or its derivatives. The reaction conditions often include the use of a solvent such as ethanol or water, and the reaction is carried out at elevated temperatures to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-Oxo-1,2-diazinane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The nitrogen atoms in the ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can lead to a wide variety of substituted derivatives, depending on the nature of the substituent .
Scientific Research Applications
6-Oxo-1,2-diazinane-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of 6-Oxo-1,2-diazinane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The presence of the ketone and carboxylic acid functional groups allows it to form hydrogen bonds and other interactions with its targets, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butoxycarbonyl)-6-oxo-1,2-diazinane-4-carboxylic acid: Similar structure but with a tert-butoxycarbonyl protecting group.
4-Oxo-1,4-dihydropyridine-3-carboxylic acid: Similar structure but with a different ring system and functional groups.
Uniqueness
6-Oxo-1,2-diazinane-4-carboxylic acid is unique due to its specific ring structure and combination of functional groups. This uniqueness allows it to participate in a variety of chemical reactions and interact with specific molecular targets in ways that similar compounds may not .
Properties
Molecular Formula |
C5H8N2O3 |
---|---|
Molecular Weight |
144.13 g/mol |
IUPAC Name |
6-oxodiazinane-4-carboxylic acid |
InChI |
InChI=1S/C5H8N2O3/c8-4-1-3(5(9)10)2-6-7-4/h3,6H,1-2H2,(H,7,8)(H,9,10) |
InChI Key |
SKLOQXXKXKYLRK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNNC1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.